Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide
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Overview
Description
Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Benzo(b)thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amine group at the 3-position of the benzo(b)thiophene ring.
Methoxylation: Addition of methoxy groups at specific positions through nucleophilic substitution reactions.
Formation of the Furobenzazocin Ring: This complex ring system can be synthesized through a series of cyclization and reduction reactions.
Final Coupling: The final step involves coupling the synthesized intermediate with 3-phenoxyphenyl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amine groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the biological activity of the compound and its derivatives, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)thiophene Derivatives: Compounds with similar benzo(b)thiophene cores but different substituents.
Furobenzazocin Derivatives: Compounds with similar furobenzazocin ring systems but different functional groups.
Uniqueness
The uniqueness of Benzo(b)thiophen-3-amine, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-N-(3-phenoxyphenyl)-, 1,1-dioxide lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
155857-45-7 |
---|---|
Molecular Formula |
C35H32N2O6S |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
4-methoxy-7-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,1-dioxo-N-(3-phenoxyphenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C35H32N2O6S/c1-21-12-14-30-33-27(19-42-30)31(41-3)18-36-17-26(32(21)33)25-13-15-29(40-2)34-28(20-44(38,39)35(25)34)37-22-8-7-11-24(16-22)43-23-9-5-4-6-10-23/h4-11,13,15-21,26,30,37H,12,14H2,1-3H3/b31-18+,36-17? |
InChI Key |
RLIYHEWIPYFNQB-KOYPMOROSA-N |
Isomeric SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7 |
Canonical SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=CS5(=O)=O)NC6=CC(=CC=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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